molecular formula C20H24Br2O B14010403 Benzyl-3-bromopropyl ether

Benzyl-3-bromopropyl ether

Cat. No.: B14010403
M. Wt: 440.2 g/mol
InChI Key: DFBIFZRYDBEFGY-UHFFFAOYSA-N
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Description

Benzyl-3-bromopropyl ether (CAS: 54314-84-0) is an organobromine compound with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.12 g/mol. It is characterized by a benzyl group linked via an ether bond to a 3-bromopropyl chain. Key physical properties include:

  • Boiling Point: 130–132°C at 8 mmHg
  • Density: 1.298 g/mL at 25°C
  • Refractive Index: 1.531

This compound is widely used as an alkylating agent in pharmaceutical synthesis, particularly in preparing intermediates for natural products like zincophorin and (+)-anatoxin-a . Its bromine substituent enhances reactivity in nucleophilic substitution reactions, making it valuable for introducing benzyl-protected propyl chains in organic frameworks .

Properties

Molecular Formula

C20H24Br2O

Molecular Weight

440.2 g/mol

IUPAC Name

[2-bromo-4-(3-bromo-4-phenylbutoxy)butyl]benzene

InChI

InChI=1S/C20H24Br2O/c21-19(15-17-7-3-1-4-8-17)11-13-23-14-12-20(22)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

DFBIFZRYDBEFGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CCOCCC(CC2=CC=CC=C2)Br)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl-3-bromopropyl Ether

Synthesis from 3-Benzyloxy-1-propanol via Bromination

The most common approach to prepare this compound is bromination of 3-benzyloxy-1-propanol. This involves substituting the terminal hydroxyl group with a bromine atom, typically through nucleophilic substitution reactions.

General Procedure
  • Starting material: 3-Benzyloxy-1-propanol
  • Reagents: Brominating agents such as phosphorus tribromide (PBr3), hydrobromic acid (HBr), or via Appel reaction conditions (triphenylphosphine and bromine).
  • Solvent: Anhydrous dichloromethane or acetone.
  • Conditions: Low temperature (0 °C) to room temperature, under inert atmosphere.
  • Work-up: Quenching with aqueous sodium bicarbonate, extraction with organic solvents, drying, and purification by flash chromatography.
Example from Literature

A procedure described in the Royal Society of Chemistry supplementary information outlines the synthesis of alkyl bromides from alcohols using triphenylphosphine, imidazole, and bromine in anhydrous dichloromethane at 0 °C. The alcohol is added dropwise, stirred for 1 hour at 0 °C, then warmed to room temperature for 12 hours. The product is isolated by extraction and purified by silica gel chromatography.

This method can be adapted for 3-benzyloxy-1-propanol to yield this compound.

Synthesis via Nucleophilic Substitution Using Alkyl Bromides

Another approach involves the alkylation of benzyl alcohol with 1,3-dibromopropane or 3-bromopropyl derivatives under basic conditions.

  • Reagents: Benzyl alcohol and 1,3-dibromopropane.
  • Base: Potassium carbonate or potassium hydroxide.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
  • Conditions: Heating at 60 °C for several hours.
  • Mechanism: The benzyl alcohol attacks the alkyl bromide via an SN2 mechanism, displacing bromide to form this compound.

This method is referenced in synthetic schemes involving this compound as an intermediate, where benzyl alcohol reacts with 3-bromopropyl derivatives in the presence of K2CO3 in DMF at 60 °C for 3 hours.

Benzylation of 3-Bromopropanol Using 2-Benzyloxypyridine

A more specialized method for benzyl ether synthesis involves the use of 2-benzyloxypyridine as a benzyl transfer reagent.

  • Preparation of 2-benzyloxypyridine: From benzyl alcohol and 2-chloropyridine with potassium hydroxide in refluxing toluene.
  • Benzylation step: Alcohol substrate is mixed with 2-benzyloxypyridine and magnesium oxide in toluene, followed by addition of methyl triflate at 0 °C.
  • Reaction conditions: Heating at 90 °C for 24 hours.
  • Work-up: Filtration, concentration, and purification by silica gel chromatography.

This method is mild and efficient for benzyl ether formation and can be adapted for 3-bromopropanol substrates to yield this compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Bromination of 3-Benzyloxy-1-propanol 3-Benzyloxy-1-propanol PPh3, Br2, imidazole, DCM, 0 °C to RT ~50-70 Straightforward, well-documented Requires handling of bromine
Alkylation of benzyl alcohol Benzyl alcohol, 1,3-dibromopropane K2CO3, DMF, 60 °C, 3 h Moderate Simple reagents, SN2 reaction Possible side reactions, longer time
Benzylation via 2-benzyloxypyridine 3-Bromopropanol, 2-benzyloxypyridine MgO, methyl triflate, toluene, 90 °C, 24 h High Mild conditions, high selectivity Requires preparation of reagent

Research and Analytical Data

Spectroscopic Characterization

  • 1H NMR: Characteristic signals include aromatic protons of benzyl group (~7.2-7.4 ppm), methylene protons adjacent to oxygen (~4.5-4.7 ppm), and methylene protons adjacent to bromine (~3.4-3.5 ppm).
  • Infrared Spectroscopy (IR): Ether C–O stretch near 1100 cm⁻¹, C–Br stretch observed in fingerprint region.
  • Mass Spectrometry (MS): Molecular ion peak consistent with C10H13BrO (molecular weight 229.11 g/mol).

Physical Properties

  • Appearance: Clear colorless to yellow liquid.
  • Density: Approximately 1.298 g/mL at 25 °C.
  • Boiling point: Data varies but generally around 200 °C under reduced pressure.
  • Safety: Classified as irritant; handle with appropriate PPE (gloves, eye protection, respirators).

Chemical Reactions Analysis

Types of Reactions: Benzyl-3-bromopropyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as ethers or alcohols.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

Benzyl-3-bromopropyl ether is a versatile compound with applications in various scientific research fields .

Organic Synthesis

  • Benzyl 3-bromopropyl ether is utilized in the preparation of complex organic molecules . For example, it can be used in the synthesis of (2S,3S)-1-[(triisopropylsilyl)oxy]-7-(benzyloxy)-2,3-(isopropylidenedioxy)-4(Z)-heptene .
  • It is also used in the preparation of 5-(3-Benzyloxypropoxy)psoralen (PAP-7), total synthesis of zincophorin and (+)-anatoxin-a .

Pharmaceuticals

  • Due to its ability to inhibit specific cytochrome P450 enzymes, this compound may serve as a lead compound in drug development.
  • It acts as an inhibitor of cytochrome P450 1A2 and 2D6 enzymes, which are crucial in drug metabolism. Its structure suggests potential applications in medicinal chemistry, particularly in drug design targeting these metabolic pathways.
  • Interaction studies have focused on its role as an inhibitor of cytochrome P450 enzymes. These studies are critical for understanding its pharmacokinetic properties and potential drug-drug interactions. The compound's ability to inhibit CYP1A2 and CYP2D6 suggests that it could alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Cell Biology

  • Benzyl 3-bromopropyl ether is used in cell biology, cell culture and modification, and cell analysis .

Mechanism of Action

The mechanism of action of benzyl-3-bromopropyl ether involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to benzyl-3-bromopropyl ether:

Benzyl 2-bromoethyl Ether (CAS: 1462-37-9)
  • Structure : Benzyl-O-CH₂CH₂Br
  • Key Differences : Shorter alkyl chain (ethyl vs. propyl) and bromine on the β-carbon.
  • Reactivity : Reduced steric hindrance compared to the propyl chain, but lower leaving-group stability due to the proximity of bromine to the ether oxygen.
  • Applications: Limited data in provided sources, but likely used in similar alkylation reactions .
Benzyl Chloromethyl Ether (CAS: 3587-60-8)
  • Structure : Benzyl-O-CH₂Cl
  • Key Differences : Chlorine replaces bromine, resulting in a weaker leaving group.
  • Reactivity : Less reactive in SN2 reactions due to Cl⁻ being a poorer leaving group than Br⁻. Requires stronger bases or elevated temperatures for alkylation .
  • Applications : Historically used in alkylation reactions but less favored due to handling challenges .
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl Ether (CAS: 80843-98-7)
  • Structure: Complex aromatic ether with bromophenoxy and chlorophenyl substituents.
  • Key Differences : Extended aromaticity and halogenated substituents increase molecular weight (C₂₄H₂₄BrClO₂) and steric bulk.
Benzyl Methyl Ether (CAS: 538-86-3)
  • Structure : Benzyl-O-CH₃
  • Key Differences : Lacks a halogen leaving group, rendering it inert in alkylation.
  • Applications: Primarily a solvent or stabilizing agent in non-reactive systems .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications
This compound 54314-84-0 C₁₀H₁₃BrO 229.12 130–132 (8 mmHg) 1.298 Pharmaceutical synthesis
Benzyl 2-bromoethyl ether 1462-37-9 C₉H₁₁BrO 213.09 Not reported Not reported Alkylation reactions
Benzyl chloromethyl ether 3587-60-8 C₈H₉ClO 156.61 Not reported Not reported Legacy alkylation reagent
Benzyl methyl ether 538-86-3 C₈H₁₀O 122.16 ~187 0.988 Solvent, stabilizer

Commercial Availability

This compound is widely available from suppliers like Thermo Scientific Chemicals and TCI America, with prices ranging from $67.74/g to $224.62/5 g . In contrast, benzyl chloromethyl ether and benzyl 2-bromoethyl ether are less commonly commercialized due to niche applications .

Q & A

Q. What strategies minimize di-substitution byproducts during alkylation to synthesize this compound?

  • Methodological Answer :
  • Stepwise addition : Introduce 1,3-dibromopropane dropwise to avoid local excess.
  • Phase-transfer catalysis : Use tetrabutylammonium bromide to enhance benzyloxide nucleophilicity in biphasic systems .
  • Quenching intermediates : Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) and quench at <5% di-substitution .

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